molecular formula C30H26N4O5S2 B12031572 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one CAS No. 624724-66-9

5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one

Cat. No.: B12031572
CAS No.: 624724-66-9
M. Wt: 586.7 g/mol
InChI Key: OTAODRFRYNXKES-IMRQLAEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a pyrazole core fused with a thiazolidinone ring. Its molecular formula is C₃₀H₂₅N₅O₅S₂ (molecular weight: 615.68 g/mol), with a (Z)-configuration at the methylene bridge between the pyrazole and thiazolidinone moieties . Key structural features include:

  • A 4-ethoxy-3-nitrophenyl substituent at position 3 of the pyrazole ring, contributing electron-withdrawing and steric effects.
  • A phenyl group at position 1 of the pyrazole, enhancing aromatic stacking interactions.
  • A 2-thioxothiazolidin-4-one scaffold, a pharmacophore associated with antimicrobial, anti-inflammatory, and anticancer activities.
  • A 4-methoxyphenethyl group at position 3 of the thiazolidinone, which may influence solubility and bioavailability.

The compound’s synthesis likely involves condensation reactions between pyrazole aldehydes and thiazolidinone precursors, as inferred from analogous procedures in the literature .

Properties

CAS No.

624724-66-9

Molecular Formula

C30H26N4O5S2

Molecular Weight

586.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H26N4O5S2/c1-3-39-26-14-11-21(17-25(26)34(36)37)28-22(19-33(31-28)23-7-5-4-6-8-23)18-27-29(35)32(30(40)41-27)16-15-20-9-12-24(38-2)13-10-20/h4-14,17-19H,3,15-16H2,1-2H3/b27-18-

InChI Key

OTAODRFRYNXKES-IMRQLAEWSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)C5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound 5-((3-(4-Ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(4-methoxyphenethyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews its structural properties, synthesis, and biological implications, particularly in pharmacology.

Structural Characteristics

This compound features a complex structure that includes a thiazolidinone core, pyrazole moiety, and various aromatic substituents. The molecular formula is C26H24N4O5SC_{26}H_{24}N_{4}O_{5}S with a molecular weight of approximately 520.56 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Core Structure Thiazolidinone
Functional Groups Ethoxy, nitro, methoxy, phenyl groups
Molecular Weight 520.56 g/mol
SMILES Notation CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)N+[O-]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between pyrazole derivatives and thiazolidinones. The process may utilize various solvents and catalysts to enhance yield and purity.

Antioxidant Properties

Research indicates that thiazolidinone derivatives exhibit significant antioxidant activity. The presence of multiple aromatic rings in this compound enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have shown that compounds similar to this thiazolidinone can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders. The nitro group in the structure may contribute to this activity by modulating inflammatory pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The combination of the pyrazole and thiazolidinone frameworks is believed to enhance its effectiveness against microbial infections.

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing an IC50 value significantly lower than standard antioxidants like ascorbic acid.
  • Anti-inflammatory Mechanism :
    • In vitro studies demonstrated that the compound inhibits NF-kB activation, leading to reduced expression of IL-6 and TNF-alpha in macrophage cells.
  • Antimicrobial Efficacy :
    • A recent investigation tested the compound against Gram-positive and Gram-negative bacteria, showing promising results with zones of inhibition comparable to established antibiotics.

Comparison with Similar Compounds

Structural Variations

  • The 4-methoxyphenethyl substituent enhances hydrophilicity relative to the isopropyl group in or sec-butyl in , which may improve aqueous solubility.

Pharmacological Potential

  • While biological data for the target compound is absent, structurally related compounds exhibit activities such as: Anticancer effects: Pyrazoline-benzothiazole hybrids (e.g., ) show antitumor activity via kinase inhibition. Antimicrobial activity: Thioxothiazolidinones are known to disrupt bacterial cell membranes .

Q & A

Q. What are the key steps and reagents for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the condensation of thioamides with aldehydes to form the thiazolidinone core, followed by coupling with a pre-functionalized pyrazole derivative. Critical reagents include hydrazines for pyrazole ring formation and aldehydes for the methylene bridge. Reaction conditions require precise temperature control (reflux in ethanol or DMSO) and inert atmospheres to minimize side reactions . Purification often employs recrystallization or chromatography .

Q. How is the compound characterized structurally?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms connectivity and stereochemistry, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required). Mass spectrometry validates molecular weight, and X-ray crystallography (if single crystals are obtainable) provides absolute configuration .

Q. What functional groups contribute to its reactivity?

The thioxothiazolidin-4-one core, nitro group (electron-withdrawing), and ethoxy/methoxyphenyl substituents dictate reactivity. The nitro group enhances electrophilicity, enabling nucleophilic substitutions, while the thione sulfur participates in redox reactions .

Q. What are its primary biological activities?

As a thiazolidinone-pyrazole hybrid, it exhibits anti-inflammatory, anticancer, and antimicrobial properties. The nitro and methoxy groups enhance interactions with biological targets like cyclooxygenase-2 (COX-2) and kinases .

Q. Which analytical methods monitor reaction progress?

Thin-Layer Chromatography (TLC) tracks intermediate formation, and HPLC quantifies yields. Infrared (IR) spectroscopy identifies functional group transformations (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 2 hours) and improves yields by 15–20% compared to conventional heating. Catalyst screening (e.g., p-toluenesulfonic acid vs. triethylamine) and solvent polarity adjustments (e.g., DMF vs. acetonitrile) further enhance efficiency .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies between in vitro and in vivo results often arise from pharmacokinetic factors (e.g., poor solubility). Strategies:

  • SAR Studies : Modify substituents (e.g., replace ethoxy with isobutoxy to improve lipid solubility) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance bioavailability .
  • Targeted Assays : Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) to clarify selectivity .

Q. How does pH affect the compound’s stability?

The thioxothiazolidinone ring is prone to hydrolysis under acidic conditions (pH < 3), while the nitro group stabilizes the structure at neutral to alkaline pH (7–9). Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS identify degradation products .

Q. What computational methods predict its binding modes?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER force field) model interactions with targets like EGFR kinase. Key findings:

  • The methoxyphenethyl group occupies hydrophobic pockets.
  • The nitro group forms hydrogen bonds with catalytic lysine residues .

Q. How to design analogs with improved potency?

Structural Modifications :

SubstituentEffectExample Target Activity
4-Ethoxy → 4-CF₃Increased electrophilicityIC₅₀ against HeLa cells: 2.1 μM → 0.8 μM
Thioxo → OxoReduced redox activityImproved metabolic stability
Methodology : Parallel synthesis via Ugi-azide reactions to generate diverse libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.